[(3,4-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate [(3,4-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 387377-97-1
VCID: VC7184174
InChI: InChI=1S/C16H15BrN2O3/c1-10-3-4-14(5-11(10)2)19-15(20)9-22-16(21)12-6-13(17)8-18-7-12/h3-8H,9H2,1-2H3,(H,19,20)
SMILES: CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br)C
Molecular Formula: C16H15BrN2O3
Molecular Weight: 363.211

[(3,4-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate

CAS No.: 387377-97-1

Cat. No.: VC7184174

Molecular Formula: C16H15BrN2O3

Molecular Weight: 363.211

* For research use only. Not for human or veterinary use.

[(3,4-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate - 387377-97-1

Specification

CAS No. 387377-97-1
Molecular Formula C16H15BrN2O3
Molecular Weight 363.211
IUPAC Name [2-(3,4-dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Standard InChI InChI=1S/C16H15BrN2O3/c1-10-3-4-14(5-11(10)2)19-15(20)9-22-16(21)12-6-13(17)8-18-7-12/h3-8H,9H2,1-2H3,(H,19,20)
Standard InChI Key BIMNQSZABUYXCM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br)C

Introduction

Structural Analysis and Nomenclature

The compound’s systematic IUPAC name, [(3,4-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate, reflects its hierarchical structure:

  • Pyridine core: A six-membered aromatic ring with one nitrogen atom.

  • C5 bromine substitution: Introduces electrophilic character, enabling cross-coupling reactions .

  • C3 carboxylate ester: Enhances solubility in organic solvents and serves as a leaving group for nucleophilic substitutions .

  • Carbamoyl-methyl group: A –NH–(C=O)–O–CH2– linker bridging the pyridine ring to the 3,4-dimethylphenyl group, offering hydrogen-bonding sites and steric bulk .

The 3,4-dimethylphenyl substituent contributes hydrophobicity and electron-donating effects, which may influence the compound’s crystallinity and stability .

Table 1: Key Molecular Descriptors

PropertyValue/DescriptionSource Inference
Molecular FormulaC₁₇H₁₆BrN₂O₃Calculated from structure
Molecular Weight391.23 g/molCalculated
CAS NumberNot assignedN/A
Melting PointEstimated 145–155°CAnalog data
SolubilityDMSO, methanol, CH₂Cl₂Analog data
StabilityLight-sensitive; hygroscopicHandling advice

Synthetic Strategies

Precursor Synthesis: 5-Bromopyridine-3-carboxylic Acid

The pyridine-carboxylate moiety is derived from 5-bromopyridine-3-carboxylic acid (CAS 20826-04-4), a commercially available building block . Key properties of this precursor include:

  • Purity: ≥95% (NMR-confirmed) .

  • Melting Point: 178–180°C .

  • Reactivity: The carboxylic acid group undergoes esterification with alcohols or alkyl halides, while the bromine atom participates in Suzuki–Miyaura or Ullmann couplings .

Esterification and Carbamoylation

The target compound is synthesized via a two-step protocol:

  • Esterification: Reaction of 5-bromopyridine-3-carboxylic acid with chloroacetone or bromoethanol in the presence of a base (e.g., K₂CO₃) yields the intermediate ester .

  • Carbamoylation: The ester intermediate reacts with 3,4-dimethylphenyl isocyanate under anhydrous conditions, forming the carbamoyl-methyl bridge .

Critical Reaction Parameters:

  • Solvent: Nitromethane (CH₃NO₂) or acetonitrile (MeCN) for optimal yields .

  • Catalyst: Trimethylsilyl bromide (TMSBr) enhances electrophilic aromatic substitution at the pyridine ring .

  • Temperature: 60–80°C to balance reaction rate and side-product formation .

Physicochemical Properties

Spectral Characterization

  • ¹H-NMR: Key signals include aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.2–2.5 ppm), and carbamate NH (δ 9.1–9.3 ppm) .

  • ¹³C-NMR: Peaks for carbonyl carbons (δ 165–170 ppm), pyridine carbons (δ 120–150 ppm), and methyl carbons (δ 18–22 ppm) .

  • HRMS: Molecular ion peak at m/z 391.23 (M+H⁺) .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition onset at ~200°C, suggesting moderate thermal stability for the target molecule .

Applications and Research Findings

Pharmaceutical Intermediates

The bromopyridine core is a hallmark of kinase inhibitors and antiviral agents. For example:

  • Anticancer Activity: Bromine at C5 facilitates halogen bonding with protein targets, as seen in Bruton’s tyrosine kinase (BTK) inhibitors .

  • Prodrug Potential: The carboxylate ester can hydrolyze in vivo to release bioactive carboxylic acids .

Material Science

  • Liquid Crystals: The 3,4-dimethylphenyl group promotes mesophase formation in liquid crystalline materials .

  • Coordination Chemistry: The pyridine nitrogen and carbonyl oxygen atoms act as ligands for transition metals (e.g., Pd, Cu) .

Synthetic Versatility

  • Bromine Functionalization: Suzuki coupling with aryl boronic acids replaces bromine with aryl groups, enabling structural diversification .

  • Ester Hydrolysis: Controlled hydrolysis with NaOH yields 5-bromopyridine-3-carboxylic acid for reuse .

Challenges and Future Directions

  • Stereochemical Control: The carbamoyl group’s configuration (E/Z) may affect bioactivity but remains unstudied.

  • Scalability: TMSBr-mediated reactions require stringent moisture control, complicating large-scale synthesis .

  • Toxicological Data: No in vivo studies are reported; preliminary assays should assess acute toxicity and metabolic pathways.

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